N-cyclooctyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide
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Overview
Description
N-cyclooctyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of Cyclooctyl Group: The cyclooctyl group is introduced via a nucleophilic substitution reaction, where a cyclooctyl halide reacts with the isoindoline derivative.
Amidation: The final step involves the formation of the amide bond through a condensation reaction between the isoindoline derivative and a propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoindoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclooctyl group or the amide nitrogen, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted isoindoline derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
N-cyclooctyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide
- N-cycloheptyl-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide
Uniqueness
N-cyclooctyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide is unique due to its cyclooctyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
N-cyclooctyl-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c22-17(20-14-8-4-2-1-3-5-9-14)12-13-21-18(23)15-10-6-7-11-16(15)19(21)24/h6-7,14-16H,1-5,8-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODOGBDDFUHFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCN2C(=O)C3CC=CCC3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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